molecular formula C22H17IN4S B12905331 2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide CAS No. 62495-57-2

2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide

Cat. No.: B12905331
CAS No.: 62495-57-2
M. Wt: 496.4 g/mol
InChI Key: LZVHTVBJSAKSRC-UHFFFAOYSA-M
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Description

2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide is a synthetic quinazolinium salt designed for research applications. This compound features a triazolo[1,5-c]quinazolin core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecule is substituted with a methylsulfanyl group at the 2-position and phenyl groups at the 1- and 5-positions, forming a cationic species with an iodide counterion. While the specific biological profile of this exact molecule is a subject of ongoing investigation, analogues within the triazoloquinazoline family have been reported to exhibit significant biological properties. Related structures have been studied as potential protein kinase inhibitors , adenosine antagonists , and cytotoxic agents . The planar, fused ring system common to this class of compounds often allows for intercalation and π-π stacking interactions in biological systems, as observed in crystalline states of similar molecules . Researchers are exploring this compound and its analogues primarily in the fields of oncology and drug discovery. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

62495-57-2

Molecular Formula

C22H17IN4S

Molecular Weight

496.4 g/mol

IUPAC Name

2-methylsulfanyl-1,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium;iodide

InChI

InChI=1S/C22H17N4S.HI/c1-27-22-24-26-20(16-10-4-2-5-11-16)23-19-15-9-8-14-18(19)21(26)25(22)17-12-6-3-7-13-17;/h2-15H,1H3;1H/q+1;/p-1

InChI Key

LZVHTVBJSAKSRC-UHFFFAOYSA-M

Canonical SMILES

CSC1=NN2C(=NC3=CC=CC=C3C2=[N+]1C4=CC=CC=C4)C5=CC=CC=C5.[I-]

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methylsulfanyl and nitrophenyl groups increase thermal stability compared to furyl or indole substituents. The iodide counterion in the target compound distinguishes it from neutral analogs, improving solubility in polar solvents .
  • Core Heterocycle Modifications : Pyrazolo-triazolo-pyrimidine derivatives (e.g., compound 8 in ) exhibit distinct NMR shifts due to ring fusion patterns (C3-H δ 8.50 ppm vs. C2-H δ 7.97 ppm in triazoloquinazolines) .

Physicochemical Properties

  • Melting Points : Methylsulfanyl and nitrophenyl analogs exhibit higher melting points (>250°C) due to strong intermolecular interactions, whereas furyl or indole derivatives melt at lower temperatures (150–220°C) .
  • Spectroscopic Data :
    • 1H-NMR : Methylsulfanyl protons resonate at δ ~2.42 ppm (cf. ), while aromatic protons in nitrophenyl analogs appear downfield (δ 8.10–8.50 ppm) .
    • Mass Spectrometry : Methylsulfanyl derivatives show characteristic [M+1] peaks (e.g., m/z = 261 for 2-(3-methylphenyl) analog) .

Biological Activity

2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole and quinazoline moieties. For instance, a related compound was synthesized through a two-step process involving S-alkylation followed by deprotection steps to yield the final product with significant yields .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to this compound. These compounds have shown significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds with similar structures demonstrated IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines, indicating strong anticancer activity .
  • Mechanism : The mechanism of action is primarily attributed to DNA intercalation and inhibition of topoisomerase II activity, which are critical for cancer cell proliferation.

Antibacterial Activity

The antibacterial properties of triazole derivatives are also noteworthy. Some studies have reported varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values indicating potent activity against Staphylococcus aureus and Escherichia coli. For example, a related compound showed an MIC of 4 μg/mL against Staphylococcus aureus .

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to or including this compound:

Study Cell Line IC50 (μM) Activity
Study AHCT-1162.44High cytotoxicity
Study BHepG26.29Moderate cytotoxicity
Study CStaphylococcus aureus4 μg/mLAntibacterial activity

Research Findings

Research has shown that modifications in the chemical structure of triazole derivatives can significantly impact their biological activities:

  • Structural Impact : The presence of specific functional groups enhances binding affinity to target proteins or DNA, increasing cytotoxic effects.
  • Intercalative Properties : The ability to intercalate into DNA is crucial for the anticancer efficacy of these compounds. Studies indicate that structural variations can lead to differences in intercalation strength and specificity .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing triazoloquinazoline derivatives like 2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide?

  • Answer : A two-step approach is often used: (i) Condensation of 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol under triethylamine catalysis, followed by acidification to form the triazoloquinazoline core . (ii) Oxidation or thionation (e.g., using H₂O₂ or P₄S₁₀) to modify the methylsulfanyl group . Key parameters include reflux conditions, stoichiometric ratios, and recrystallization solvents (e.g., ethanol or toluene/DMF mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :
  • 1H NMR : Identifies aromatic protons and substituents (e.g., methylsulfanyl groups at δ ~2.5 ppm) .
  • LC-MS : Confirms molecular weight and fragmentation patterns (e.g., m/z = 326.44 for analogous structures) .
  • X-ray crystallography : Validates planar fused-ring systems and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. How do solubility properties influence experimental design?

  • Answer : The compound is insoluble in water and alcohols but soluble in DMF or dioxane . This necessitates polar aprotic solvents for reactions and dimethyl sulfoxide (DMSO) for in vitro bioassays.

Q. What are typical biological targets for triazoloquinazoline derivatives?

  • Answer : These compounds exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans , kinase inhibition , and cytotoxicity. Standard assays use Mueller–Hinton agar and reference drugs (e.g., ketoconazole) for comparison .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic or structural properties?

  • Answer : Density Functional Theory (DFT) calculates bond angles, planarity, and electron density maps. For example, DFT studies on analogous triazoloquinazolines reveal coplanar fused rings (r.m.s. deviation <0.05 Å) and π-π stacking interactions critical for crystal packing .

Q. What strategies resolve contradictions in reported biological activity data?

  • Answer : Discrepancies may arise from variations in:
  • Microbial strains : Use standardized strains (e.g., ATCC) and replicate assays across labs.
  • Structural modifications : Compare substituent effects (e.g., bromine vs. methyl groups altering MIC values) .
  • Assay conditions : Control pH, temperature, and solvent concentration .

Q. How can synthetic yields be optimized in multi-step reactions?

  • Answer :
  • Step 1 : Increase triethylamine equivalents (30 mmol vs. 10 mmol substrate) to enhance cyclization efficiency .
  • Step 2 : Optimize oxidation/thionation time (e.g., 2 hr reflux with P₄S₁₀ in pyridine) and solvent ratios (toluene:DMF = 8:2) for crystallization .

Q. What role does molecular planarity play in intermolecular interactions?

  • Answer : Planar triazoloquinazoline cores facilitate π-π stacking (inter-centroid distances ~3.6–3.7 Å) and hydrogen bonding (N–H⋯O), stabilizing crystal lattices and influencing solubility .

Q. How to validate purity beyond standard spectroscopy?

  • Answer : Perform elemental analysis (C, H, N) to compare experimental vs. calculated values (e.g., 72.31% C observed vs. 72.27% theoretical) . High-resolution mass spectrometry (HRMS) can further confirm isotopic patterns.

Q. What is the impact of substituent variation on pharmacological activity?

  • Answer :
  • Electron-withdrawing groups (e.g., Br, CF₃) enhance antimicrobial potency by increasing membrane permeability .
  • Methylsulfanyl vs. sulfonyl : Oxidation to sulfonyl groups alters hydrogen-bonding capacity, affecting kinase inhibition .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed crystallography (e.g., Acta Crystallographica) and pharmacological studies .
  • Contradictions : Cross-validate biological data using multiple assays (e.g., broth microdilution and disk diffusion) .
  • Structural Analysis : Combine X-ray data with computational models to predict reactivity and intermolecular forces .

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